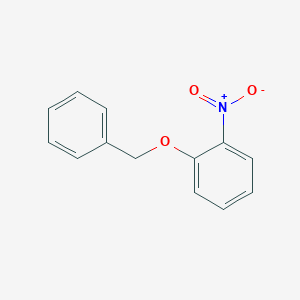

1-(Benzyloxy)-2-nitrobenzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(Benzyloxy)-2-nitrobenzene involves the benzylation of nitrobenzene derivatives and often employs catalytic systems or reagents that facilitate the introduction of the benzyloxy group into the aromatic ring. Gold-catalyzed stereoselective synthesis has been demonstrated as an effective method for producing azacyclic compounds from 1-alkynyl-2-nitrobenzenes through a redox/[2 + 2 + 1] cycloaddition cascade, indicating the synthetic versatility of nitrobenzene derivatives (Jadhav et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Benzyloxy)-2-nitrobenzene and related compounds is characterized by the spatial arrangement of the benzyloxy and nitro groups on the benzene ring. X-ray crystallography studies, such as those on related nitrobenzene derivatives, provide insights into the conformation and arrangement of atoms within the molecule. For instance, the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol shows the inclination angles between the nitrobenzene and benzyloxy rings relative to the central benzene ring, demonstrating the molecular geometry of similar compounds (Ghichi et al., 2015).

Chemical Reactions and Properties

1-(Benzyloxy)-2-nitrobenzene undergoes various chemical reactions that exploit the reactivity of the nitro and benzyloxy functional groups. For example, the reduction of nitro groups to amines, substitution reactions, and cyclization processes are common. The organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation highlight the chemical reactivity of related nitrobenzene compounds (Alla et al., 2014).

Physical Properties Analysis

The physical properties of 1-(Benzyloxy)-2-nitrobenzene, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. For example, the crystal structure and halogen bonds in similar nitrobenzene derivatives provide insight into their solid-state characteristics and phase transitions (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties of 1-(Benzyloxy)-2-nitrobenzene, such as its reactivity towards nucleophiles, electrophiles, and reducing agents, are determined by the presence and position of its functional groups. Studies on the reactivity and transformation of nitrobenzene derivatives, like the computational calculation of nitrobenzene and its derivatives, help in understanding the electronic structure and potential reactivity of these compounds (Maahury & Honey Amos, 2022).

Wissenschaftliche Forschungsanwendungen

Tyrosinase-Inhibition

Diese Verbindung wurde als ein antimelanogenes Mittel untersucht . Tyrosinase ist ein Schlüsselenzym für die Entwicklung neuer chemischer Liganden gegen die Melanogenese . Die entsprechend entwickelten Gerüste, die von den Strukturen natürlicher Verbindungen inspiriert sind, werden verwendet, um neue synthetische Inhibitoren zu entwickeln .

Antibakterielle Aktivität

Chalkonderivate, zu denen 1-(Benzyloxy)-2-nitrobenzol gehört, finden breite Anwendung in der pharmazeutischen und medizinischen Chemie . Diese Verbindungen wurden synthetisiert und auf antimikrobielle Aktivität getestet .

Synthese neuer Chalkonderivate

This compound wurde bei der Synthese neuer Chalkonderivate verwendet . Diese Derivate wurden durch IR-, 13C-NMR-, 1H-NMR- und Massenspektroskopie charakterisiert .

Entwicklung von Anti-Tyrosinase-Wirkstoffen

Die Verbindung wurde bei der Entwicklung wirksamer Anti-Tyrosinase-Wirkstoffe mit erhöhter Effizienz und Sicherheit verwendet . Diese Mittel haben viele Anwendungen in der Lebensmittel-, Pharma- und Kosmetikindustrie .

Design neuer Materialien

Die Verbindung kann bei der Entwicklung neuer Materialien verwendet werden, um die richtigen Eigenschaften für Geräteanwendungen zu erzielen

Eigenschaften

IUPAC Name |

1-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWSXGRMDPBISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352983 | |

| Record name | Benzyl 2-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4560-41-2 | |

| Record name | Benzyl 2-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)